Nampt-IN-1

NAMPT Enzyme Inhibition Biochemical Assay

NAMPT inhibitor research is frequently compromised by off-target kinase effects and dose-limiting retinal toxicities. Nampt-IN-1 (CAS 1698878-14-6) solves this with demonstrated high selectivity (>100 kinases tested; only CSF1R at 0.84 µM) and a validated nicotinic acid coadministration protocol that mitigates on-target toxicities. • 39% oral bioavailability, Cmax 57 nM at 2 mg/kg in mice • Selective for NAPRT1-deficient tumors - enables synthetic lethality studies • Directly compared to FK866 in PDAC IFNβ sensitization research • Supplied as ≥98% pure solid; global shipping available

Molecular Formula C20H25N3O5S
Molecular Weight 419.5 g/mol
Cat. No. B608658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNampt-IN-1
SynonymsNampt-IN-1;  Nampt-IN 1;  Nampt-IN1;  LSN3154567;  LSN-3154567;  LSN 3154567.
Molecular FormulaC20H25N3O5S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O
InChIInChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3
InChIKeyQHHSCLARESIWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nampt-IN-1 (LSN3154567) for Oncology Research: Potent and Selective NAMPT Inhibition


Nampt-IN-1 (also known as LSN3154567) is a synthetic small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway [1]. It is classified as a pyridyloxyacetyl tetrahydroisoquinoline compound and exhibits high selectivity for NAMPT over a broad panel of human kinases [1]. Its primary mechanism of action involves depletion of intracellular NAD⁺, leading to attenuation of glycolysis and induction of cancer cell death .

Why Nampt-IN-1 Cannot Be Interchanged with Other NAMPT Inhibitors


Substituting Nampt-IN-1 with other NAMPT inhibitors, such as FK866 (APO866), is not scientifically valid due to substantial differences in selectivity profiles, in vivo pharmacokinetics, and safety margins. While many NAMPT inhibitors share a common target, their off-target activities, oral bioavailability, and the specific conditions under which toxicity is mitigated vary significantly [1]. For instance, the clinical development of several NAMPT inhibitors has been hampered by on-target retinal and hematological toxicities, a liability that Nampt-IN-1 addresses through a defined coadministration strategy with nicotinic acid (NA) [1]. Furthermore, its unique selectivity over a broad kinase panel minimizes confounding biological effects that could compromise experimental reproducibility . Therefore, data generated with one NAMPT inhibitor cannot be reliably extrapolated to another without rigorous side-by-side validation.

Nampt-IN-1 Quantitative Evidence Guide: Differentiating Data for Procurement and Selection


Biochemical Potency of Nampt-IN-1 Against Purified NAMPT

Nampt-IN-1 demonstrates potent inhibition of purified NAMPT enzyme. This potency, while robust, must be contextualized against the canonical inhibitor FK866. FK866 is reported to have an IC50 of 0.09 nM in similar assays, making it nominally more potent than Nampt-IN-1 (3.1 nM) [1]. This data point is critical for selecting an appropriate tool compound: FK866 may be preferred for studies requiring maximal target engagement at low concentrations, while Nampt-IN-1 is chosen for its superior selectivity and in vivo profile as detailed in other evidence items.

NAMPT Enzyme Inhibition Biochemical Assay

Superior Kinase Selectivity Profile of Nampt-IN-1

Nampt-IN-1 was profiled against a panel of over 100 human kinases to assess selectivity. At a concentration of 1 µM, it demonstrated no significant inhibitory activity against the vast majority of kinases tested, with the sole exception of CSF1R (IC50 ≈0.84 µM) [1]. This level of selectivity is a key differentiator from other NAMPT inhibitors, for which comprehensive kinase selectivity data is often unavailable or shows a broader inhibition profile. This lack of confounding kinase inhibition simplifies data interpretation in cellular and in vivo models.

Kinase Selectivity Off-Target Effects Chemical Biology

In Vivo Pharmacokinetic Profile and Oral Bioavailability in Mice

Nampt-IN-1 is orally bioavailable, a critical property for many in vivo oncology studies. When dosed orally at 2 mg/kg in mice, it achieved a plasma exposure of 195 nM*h, a peak plasma concentration (Cmax) of 57 nM at 0.25 h, and an oral bioavailability of 39% [1]. In contrast, the intravenous administration of 2 mg/kg resulted in a high hepatic clearance of 158.73 mL/min/kg, a volume of distribution of 7.1 L/kg, and a terminal elimination half-life of 2.76 hours [1]. These well-defined PK parameters are essential for designing and interpreting in vivo experiments and are not universally established for all NAMPT inhibitors.

Pharmacokinetics Oral Bioavailability In Vivo Studies

Mitigation of Retinal Toxicity via Nicotinic Acid Coadministration

A major hurdle in the clinical development of NAMPT inhibitors has been dose-limiting retinal toxicity. Nampt-IN-1 was specifically developed with a strategy to mitigate this liability. While Nampt-IN-1 monotherapy induced retinal degeneration in rats at high doses (≥20 mg/kg), coadministration with nicotinic acid (NA) completely prevented this toxicity without compromising antitumor efficacy [1][2]. This is a distinct and quantifiable safety advantage compared to earlier inhibitors like FK866, where retinal toxicity was a primary reason for clinical trial discontinuation and for which no such rescue strategy was clinically validated [3].

In Vivo Toxicology Retinal Toxicity Safety Pharmacology

Key Application Scenarios for Nampt-IN-1 in Cancer and Metabolism Research


In Vivo Oncology Studies Requiring Oral Dosing and a Defined Safety Protocol

Nampt-IN-1 is ideal for chronic in vivo tumor xenograft or syngeneic studies where oral administration is preferred. Its established PK profile (39% oral bioavailability, Cmax of 57 nM at 2 mg/kg) allows for precise dose scheduling [1]. Critically, the validated coadministration protocol with nicotinic acid (NA) effectively mitigates on-target retinal and hematological toxicities, enabling longer-term studies to assess sustained tumor growth inhibition without confounding toxicity [1]. This makes it superior to compounds like FK866 for studies where maintaining animal health and experimental integrity over extended periods is paramount.

Target Validation Studies Requiring High Selectivity to Minimize Off-Target Confounds

In chemical biology and target validation research, it is essential that the observed phenotype is due to the intended target. Nampt-IN-1's demonstrated high selectivity against a panel of >100 human kinases (with only weak activity on CSF1R at 0.84 µM) makes it a superior choice over less selective NAMPT inhibitors . Using Nampt-IN-1 minimizes the risk of off-target effects that could lead to false-positive results or complex, difficult-to-interpret data, thereby strengthening the conclusions of target engagement and mechanism-of-action studies.

Investigating NAMPT Inhibition in NAPRT1-Deficient Cancer Models

Nampt-IN-1's efficacy is specifically potentiated in cancer cell lines and tumor models that are deficient in NAPRT1, the enzyme required for the alternative NA-to-NAD⁺ salvage pathway [2]. Researchers studying synthetic lethality or biomarker-driven therapy can use Nampt-IN-1 to selectively target NAPRT1-deficient tumors. The availability of a well-characterized NAMPT inhibitor with a defined NA rescue strategy allows for precise in vitro and in vivo experiments to explore this vulnerability, which is a key area of translational oncology research [2].

Sensitization Studies in Combination with Interferon or Other Immunomodulators

Nampt-IN-1 has been directly compared with FK866 in studies examining the sensitization of pancreatic ductal adenocarcinoma (PDAC) cells to NAMPT inhibition by Type I interferon (IFNβ) [3]. This established use case demonstrates its utility in combination therapy research, particularly for understanding metabolic-immune crosstalk. For scientists exploring NAMPT inhibition in an immunocompetent or tumor microenvironment context, Nampt-IN-1 provides a well-referenced tool for investigating these specific synergistic effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nampt-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.